Benzene, ((methylphenyl)methyl)(phenylmethyl)-
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Overview
Description
. This compound is characterized by a benzene ring substituted with a methyl group and a phenylmethyl group. It is commonly used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Methylphenyl)methylbenzene typically involves the Friedel-Crafts alkylation reaction. This reaction uses benzyl chloride and toluene as starting materials, with aluminum chloride (AlCl3) as a catalyst. The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
In industrial settings, the production of (Methylphenyl)methylbenzene follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
(Methylphenyl)methylbenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding benzylic alcohols, aldehydes, or carboxylic acids depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.
Major Products
Oxidation: Benzylic alcohols, benzaldehydes, and benzoic acids.
Reduction: More saturated hydrocarbons like methylcyclohexane.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
(Methylphenyl)methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of aromatic hydrocarbons with biological systems.
Medicine: Research into potential pharmaceutical applications, including drug design and development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (Methylphenyl)methylbenzene involves its interaction with molecular targets through aromatic π-π stacking and hydrophobic interactions. These interactions can influence the compound’s reactivity and its ability to participate in various chemical reactions. The pathways involved often include electrophilic aromatic substitution and radical-mediated processes .
Comparison with Similar Compounds
Similar Compounds
Benzene: The simplest aromatic hydrocarbon, used as a reference compound.
Toluene: Similar structure but with a single methyl group instead of a phenylmethyl group.
Diphenylmethane: Contains two phenyl groups attached to a single methylene bridge.
Uniqueness
(Methylphenyl)methylbenzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be suitable .
Properties
CAS No. |
100404-06-6 |
---|---|
Molecular Formula |
C14H14O |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
1-benzyl-2-[(2-methylphenyl)methyl]benzene |
InChI |
InChI=1S/C21H20/c1-17-9-5-6-12-19(17)16-21-14-8-7-13-20(21)15-18-10-3-2-4-11-18/h2-14H,15-16H2,1H3 |
InChI Key |
SMOZJCPUZPHHKQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CC2=CC=CC=C2CC3=CC=CC=C3 |
Canonical SMILES |
CC1=CC=CC=C1CC2=CC=CC=C2CC3=CC=CC=C3 |
100404-06-6 | |
Synonyms |
[(methylphenyl)methyl](phenylmethyl)benzene |
Origin of Product |
United States |
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